Flurbiprofen Isopropyl Ester Flurbiprofen Isopropyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17990519
InChI: InChI=1S/C18H19FO2/c1-12(2)21-18(20)13(3)15-9-10-16(17(19)11-15)14-7-5-4-6-8-14/h4-13H,1-3H3
SMILES:
Molecular Formula: C18H19FO2
Molecular Weight: 286.3 g/mol

Flurbiprofen Isopropyl Ester

CAS No.:

Cat. No.: VC17990519

Molecular Formula: C18H19FO2

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

Flurbiprofen Isopropyl Ester -

Specification

Molecular Formula C18H19FO2
Molecular Weight 286.3 g/mol
IUPAC Name propan-2-yl 2-(3-fluoro-4-phenylphenyl)propanoate
Standard InChI InChI=1S/C18H19FO2/c1-12(2)21-18(20)13(3)15-9-10-16(17(19)11-15)14-7-5-4-6-8-14/h4-13H,1-3H3
Standard InChI Key UDWDFHBYTSGDDW-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F

Introduction

Chemical Identity and Structural Characteristics

Flurbiprofen isopropyl ester (CAS: 252846-89-2) is a lipophilic derivative of flurbiprofen (C₁₅H₁₃FO₂). Its molecular formula is C₁₈H₁₉FO₂, with a molecular weight of 298.34 g/mol. The compound is synthesized by esterifying the carboxylic acid group of flurbiprofen with isopropyl alcohol, resulting in the structural transformation shown below:

Flurbiprofen: C15H13FO2Isopropyl EsterificationC18H19FO2\text{Flurbiprofen: } \text{C}_{15}\text{H}_{13}\text{FO}_2 \xrightarrow{\text{Isopropyl Esterification}} \text{C}_{18}\text{H}_{19}\text{FO}_2

The esterification temporarily neutralizes the acidic proton, reducing direct contact with GI mucosa and subsequent ulcerogenic potential .

Synthesis Methods

Direct Esterification

The simplest method involves refluxing flurbiprofen with isopropyl alcohol in the presence of concentrated sulfuric acid as a catalyst :

Flurbiprofen+Isopropyl AlcoholH2SO4,80CFlurbiprofen Isopropyl Ester\text{Flurbiprofen} + \text{Isopropyl Alcohol} \xrightarrow{\text{H}_2\text{SO}_4, 80^\circ\text{C}} \text{Flurbiprofen Isopropyl Ester}

This method yields moderate purity but requires stringent control of reaction conditions to avoid side reactions.

Carbodiimide-Mediated Coupling

For higher yields, N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed in dichloromethane :

Flurbiprofen+Isopropyl AlcoholDCC/DMAPFlurbiprofen Isopropyl Ester\text{Flurbiprofen} + \text{Isopropyl Alcohol} \xrightarrow{\text{DCC/DMAP}} \text{Flurbiprofen Isopropyl Ester}

This method avoids harsh acidic conditions and is preferred for sterically hindered alcohols like isopropyl.

Alternative Palladium-Catalyzed Routes

A patent by CN112225657A describes a multi-step synthesis starting from 2,4-difluoronitrobenzene, involving palladium-catalyzed coupling with phenylboronic acid . While complex, this route achieves high purity (>99%) and scalability for industrial production.

Pharmacological Properties

Plasma Hydrolysis and Bioactivation

Flurbiprofen isopropyl ester undergoes enzymatic hydrolysis in plasma, regenerating active flurbiprofen. Studies show hydrolysis rates vary with ester chain length:

Ester Chain LengthHydrolysis Rate (% in 6 hrs)
Methyl0.81
Ethyl0.31
Isopropyl0.035
Benzyl0.16

Data adapted from Mohan & Ramaa (2007) .

The isopropyl ester’s slower hydrolysis (0.035% in 6 hours) ensures sustained release, reducing peak plasma concentrations and associated toxicity .

GroupUlcer Index (Mean ± SEM)
Flurbiprofen3.07 ± 0.63
Isopropyl Ester0.37 ± 0.37

The isopropyl ester’s ulcer index matches the negative control, confirming GI safety .

Applications and Formulation Strategies

Oral Prodrug Therapy

The isopropyl ester’s stability in gastric pH (1.2) and gradual hydrolysis in plasma make it ideal for oral NSAID formulations targeting chronic inflammation .

Transdermal Delivery

Recent studies highlight its role in permeation enhancement. Isopropyl esters with longer alkyl chains (C14–C18) exhibit lateral diffusion in the stratum corneum, improving drug penetration .

Localized Injections

Flurbiprofen ester microspheres (200 nm diameter) show efficacy in rat models of femoral fractures, reducing CRP levels by 40% at 48 hours .

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